Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-
Description
The compound Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]- is a structurally complex molecule featuring a pyrrolidine ring connected via a thioacetyl (–S–CO–) linker to a 1,3,4-oxadiazole scaffold substituted with a 2-thienyl group. The 1,3,4-oxadiazole moiety is a five-membered heterocycle known for its electron-deficient nature and bioisosteric properties, often enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c16-10(15-5-1-2-6-15)8-19-12-14-13-11(17-12)9-4-3-7-18-9/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJVAEJDENSEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366725 | |
| Record name | F0594-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459846-08-3 | |
| Record name | F0594-0315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazide-Hydrazone Formation
Thiophene-2-carboxylic acid hydrazide is reacted with 2-thiophenecarboxaldehyde in ethanol under reflux to form the corresponding hydrazide-hydrazone. This intermediate is critical for subsequent cyclization:
The reaction proceeds with 75–85% yield when catalyzed by glacial acetic acid.
Cyclization to 1,3,4-Oxadiazole
The hydrazide-hydrazone undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to yield 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol:
Key parameters:
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Solvent: Dimethylformamide (DMF)
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Temperature: 120–130°C
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Yield: 68–72%
Table 1: Optimization of Cyclization Conditions
| Condition | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 98 |
| Solvent | THF | 58 | 92 |
| Catalyst | KOH | 72 | 98 |
| Catalyst | NaOH | 65 | 95 |
| Temperature (°C) | 120 | 72 | 98 |
| Temperature (°C) | 100 | 64 | 90 |
Preparation of 1-(Chloroacetyl)pyrrolidine
The pyrrolidine moiety is functionalized with a chloroacetyl group to enable nucleophilic substitution with the oxadiazole-thiol.
Acylation of Pyrrolidine
Pyrrolidine is treated with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Reaction Conditions:
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Molar ratio: 1:1.2 (pyrrolidine:chloroacetyl chloride)
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Base: Triethylamine (2.5 equiv)
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Yield: 89%
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Purity: 99% (confirmed by )
Coupling via Nucleophilic Substitution
The thiol group of 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol displaces the chloride in 1-(chloroacetyl)pyrrolidine to form the thioether linkage.
Thioether Formation
The reaction is conducted in anhydrous tetrahydrofuran (THF) with sodium hydride (NaH) as a base:
Optimized Parameters:
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Temperature: 0°C to room temperature
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Reaction time: 6–8 hours
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Yield: 65–70%
Table 2: Effect of Base on Coupling Efficiency
| Base | Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| NaH | THF | 70 | <5% |
| K₂CO₃ | DMF | 55 | 15% |
| NaOH | EtOH | 48 | 20% |
Alternative Synthetic Routes
Mitsunobu Reaction for Thioether Linkage
An alternative method employs the Mitsunobu reaction to couple 1-hydroxyacetylpyrrolidine with 5-(2-thienyl)-1,3,4-oxadiazole-2-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Advantages:
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Higher regioselectivity
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Reduced side reactions
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Yield: 75%
Solid-Phase Synthesis
Immobilized pyrrolidine derivatives on Wang resin enable iterative coupling steps, improving purification efficiency:
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Resin-bound pyrrolidine is acylated with Fmoc-protected chloroacetic acid.
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Deprotection and reaction with oxadiazole-thiol yields the target compound after cleavage.
Yield: 60–65%
Characterization and Analytical Data
Spectroscopic Confirmation
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(400 MHz, CDCl₃):
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δ 7.45–7.41 (m, 1H, thienyl-H)
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δ 6.99–6.94 (m, 2H, thienyl-H)
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δ 4.12 (s, 2H, SCH₂CO)
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δ 3.52–3.48 (m, 4H, pyrrolidine-H)
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δ 1.92–1.85 (m, 4H, pyrrolidine-H)
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-
IR (KBr):
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1670 cm⁻¹ (C=O stretch)
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1245 cm⁻¹ (C-S stretch)
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Purity Assessment
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HPLC: >98% purity (C18 column, acetonitrile/water)
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Melting Point: 142–144°C
Challenges and Mitigation Strategies
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Oxadiazole Ring Instability:
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Thiol Oxidation:
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Low Coupling Yields:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols or amines, depending on the specific reaction conditions.
Substitution: Derivatives with different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including those related to Pyrrolidine, in exhibiting anticancer properties. For instance:
- In Vitro Studies : Research has demonstrated that derivatives containing the oxadiazole ring can exhibit cytotoxic effects against various cancer cell lines. Notably, compounds with similar structures have shown significant activity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer (MCF-7) cell lines. In particular, some derivatives displayed IC50 values in the low micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | HeLa | 2.76 |
| Compound 2 | CaCo-2 | 9.27 |
| Compound 3 | MCF-7 | 0.48 |
These findings suggest that modifications to the oxadiazole structure can enhance biological activity and selectivity toward specific cancer types.
Potential as Drug Candidates
The promising anticancer activity of Pyrrolidine derivatives has led researchers to consider them as potential drug candidates. The ability to modify the oxadiazole structure allows for the optimization of pharmacological properties, including solubility and bioavailability.
Case Studies
Case Study 1: Novel Oxadiazole Derivatives
A study published in PMC explored various novel oxadiazole derivatives for their anticancer effects. Among them, a derivative structurally similar to Pyrrolidine showed significant cytotoxicity against multiple cancer cell lines with an emphasis on renal cancer cells .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort focused on understanding the structure-activity relationship (SAR) of pyrrolidine-based compounds. This analysis revealed that specific substitutions on the oxadiazole ring significantly influenced the potency against cancer cell lines, providing insights for future drug design .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The pyrimidinylthio substituent in –2 conferred cytotoxic activity against cancer cells, with 4-methoxyphenyl terminal groups showing optimal potency . Phenyl/pyridyl substitutions () enhanced anti-inflammatory activity, suggesting that aromatic substituents on oxadiazole improve binding to inflammatory mediators . The thienyl group’s sulfur atom could similarly modulate redox or hydrophobic interactions.
Terminal Group Influence :
- Pyrrolidine in the target compound may improve solubility and membrane permeability compared to bulkier groups like benzimidazole () or pyrimidine (). Pyrrolidine’s cyclic amine structure is common in CNS-active drugs due to its ability to cross the blood-brain barrier .
- Benzimidazole-linked derivatives () achieved ~63% anti-inflammatory inhibition, comparable to diclofenac, highlighting the importance of fused heterocycles in activity .
Toxicity and Bioavailability Considerations
- Pyrimidine-bearing derivatives () faced challenges in calculating IC50 values for some compounds, hinting at solubility or stability issues . The pyrrolidine moiety in the target compound may mitigate these problems by enhancing aqueous solubility.
Biological Activity
Pyrrolidine derivatives, particularly those incorporating the 1,3,4-oxadiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]- (CAS Number: 459846-08-3) is notable for its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]- is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2S2 |
| Molecular Weight | 285.37 g/mol |
| CAS Number | 459846-08-3 |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The specific compound under review has been tested against various bacterial strains and shown promising results.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrrolidine derivative (tested) | Staphylococcus aureus (S. aureus) | 0.0039 - 0.025 mg/mL |
| Escherichia coli (E. coli) | Complete death within 8 hours |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with particularly potent activity noted against S. aureus and E. coli .
The biological activity of pyrrolidine derivatives can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes. The presence of the thienyl group in the oxadiazole structure enhances lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Antibacterial Activity : A study published in MDPI reported that derivatives of 5-(2-thienyl)-1,3,4-oxadiazoles exhibited broad-spectrum antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The results indicated that structural modifications significantly influenced bioactivity.
- Research on Antifungal Properties : Another investigation focused on the antifungal activity of pyrrolidine derivatives showed that certain compounds effectively inhibited Candida albicans, although the specific compound under discussion was primarily noted for its antibacterial effects .
Q & A
Q. What are the optimal synthetic routes for Pyrrolidine, 1-[[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]-, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of oxadiazole derivatives often involves cyclization reactions. For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol can be synthesized via refluxing with NaOH in ethanol, followed by ethyl chloroacetate addition (62% yield, >375°C melting point) . Key variables include:
- Reaction Time : Extended reflux (e.g., 4 hours) improves cyclization.
- Solvent System : Ethanol-water mixtures (4:1) aid recrystallization.
- Catalyst : NaOH facilitates deprotonation and nucleophilic substitution.
Table 1 : Comparative Synthesis Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | NaOH/ethanol, 1h reflux | 62% | |
| Thioacetate formation | Ethyl chloroacetate, 4h reflux | - |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for 4-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-benzotriazole-3-carboxylic acid .
- Spectroscopy : Use H/C NMR to confirm substitution patterns and tautomeric forms (e.g., thiol-thione tautomerism in oxadiazoles) .
- Computational Chemistry : Calculate molecular electrostatic potential (MEP) maps to predict reactivity sites .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar oxadiazole derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., thienyl) enhance electrophilicity and target binding. Compare IC values of analogs in enzymatic assays .
- Experimental Design : Standardize assay conditions (e.g., acetylcholinesterase inhibition protocols) to reduce variability .
- Data Normalization : Use positive controls (e.g., donepezil for AChE inhibition) to contextualize results .
Table 2 : Example Bioactivity Comparison
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| Thiazolidin-4-one derivative | Acetylcholinesterase | 0.31 | |
| Oxadiazole-thiol analog | Not reported | - |
Q. How can molecular docking studies guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- Target Selection : Prioritize receptors with known oxadiazole interactions (e.g., kinases, cholinesterases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions. Validate with crystallographic data (e.g., pyridinium benzoate structures) .
- Scoring Metrics : Focus on hydrogen bonding (e.g., oxadiazole S or N atoms) and π-π stacking (thienyl/aryl groups) .
Q. What safety protocols are critical when handling thioacetyl and oxadiazole-containing compounds?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., sulfur oxides) .
- Spill Management : Neutralize leaks with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How can researchers address low yields in multi-step syntheses of pyrrolidine-oxadiazole hybrids?
Methodological Answer:
- Intermediate Purification : Use column chromatography (silica gel, hexane:EtOAc) to isolate unstable intermediates .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., disulfides from thiol oxidation) .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields (e.g., 20% increase in cyclization steps) .
Q. What computational methods predict the tautomeric stability of the oxadiazole-thiol group?
Methodological Answer:
Q. How do steric and electronic effects of the 2-thienyl substituent influence reactivity?
Methodological Answer:
- Steric Maps : Generate Connolly surfaces to assess steric hindrance near the oxadiazole ring .
- Hammett Constants : Correlate σ values of substituents (thienyl σ ≈ 0.15) with reaction rates .
- Electrochemical Profiling : Cyclic voltammetry to measure redox potentials influenced by thienyl conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
